6-Bromo-2-piperazin-1-yl-1,3-benzothiazole: A Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole: A Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of rational drug design, privileged scaffolds that offer both structural predictability and synthetic versatility are highly sought after. 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a highly versatile, bifunctional building block that bridges the gap between lipophilic core structures and aqueous-soluble target engagement moieties. This technical whitepaper explores the physicochemical profiling, structural logic, derivatization methodologies, and pharmacological applications of this critical intermediate, providing a comprehensive guide for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic behavior and synthetic reactivity. The compound features a unique amalgamation of a lipophilic benzothiazole core and a hydrophilic piperazine ring, making it an ideal starting point for central nervous system (CNS) and oncological agents[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole |
| CAS Number | 941869-85-8[2] |
| Molecular Formula | C11H12BrN3S[3] |
| Molecular Weight | 298.20 g/mol [3] |
| SMILES String | Brc1ccc2c(c1)sc(n2)N1CCNCC1[3] |
| Scaffold Classification | Bifunctional Aryl Halide / Secondary Amine[4] |
Structural Logic & Mechanistic Design
The architectural brilliance of 6-bromo-2-piperazin-1-yl-1,3-benzothiazole lies in its orthogonal reactivity. The molecule is divided into three distinct functional domains, each serving a specific mechanistic purpose in both synthesis and biological target engagement.
-
The 6-Bromo Substituent (Synthetic Handle): The bromine atom at the C6 position is electronically activated by the electron-withdrawing nature of the fused thiazole ring. This makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts, enabling rapid structural expansion via cross-coupling reactions[5].
-
The 1,3-Benzothiazole Core (Lipophilic Scaffold): This bicyclic system is a well-known bioisostere for indole and purine rings. It provides the necessary lipophilicity for membrane permeability (crucial for blood-brain barrier penetration) and engages in
stacking interactions with aromatic residues in enzyme active sites[1]. -
The Piperazine Ring (Solubility & H-Bonding): The basic secondary amine of the piperazine ring allows for the formation of stable hydrochloride salts, drastically improving aqueous solubility. Furthermore, the nitrogen atoms act as critical hydrogen-bond acceptors/donors when interacting with biological targets[6].
Structural domains of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.
Synthetic Methodologies & Derivatization Protocols
The true value of this compound lies in its capacity for divergent synthesis. The secondary amine of the piperazine ring and the aryl bromide can be manipulated independently. Below is a field-proven, self-validating protocol for generating a bi-functionalized derivative.
Protocol: N-Alkylation and Suzuki-Miyaura Cross-Coupling
Phase 1: N-Alkylation of the Piperazine Ring
-
Reagent Preparation: Dissolve 6-bromo-2-piperazin-1-yl-1,3-benzothiazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add anhydrous
(2.5 eq).-
Causality: Potassium carbonate acts as an acid scavenger. It neutralizes the hydrohalic acid generated during the alkylation event, preventing the protonation of the piperazine's secondary amine, which would otherwise quench its nucleophilicity and halt the reaction.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C to prevent over-alkylation, then allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Step: Analyze an aliquot via LC-MS. The basic secondary amine of the starting material (
298.2 for ) will shift to a higher, predictable based on the alkylating agent, while maintaining the characteristic 1:1 isotopic bromine doublet. Proceed to workup only upon confirming >95% conversion via the Total Ion Chromatogram (TIC). -
Workup: Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over
, and concentrate in vacuo.
Phase 2: Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position
-
System Degassing: Dissolve the N-alkylated intermediate (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and
. Sparge the solution with Argon for 15 minutes.-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the
catalyst to inactive species and to minimize the homocoupling of the boronic acid.
-
-
Catalyst & Base Introduction: Add
(0.05 eq) and (2.0 eq). -
Thermal Activation: Heat the mixture to 90 °C for 12 hours[5].
-
Causality: While the benzothiazole core is electron-withdrawing, the C-Br bond still requires elevated temperatures and a highly active bidentate phosphine ligand (dppf) to efficiently facilitate the oxidative addition step.
-
-
Purification: Filter the crude mixture through a Celite pad to remove palladium black, concentrate, and purify via silica gel column chromatography.
Mechanistic workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling.
Pharmacological Applications & Target Engagement
Derivatives synthesized from the 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold have demonstrated profound efficacy in two primary therapeutic areas: neurodegenerative diseases and oncology.
Neurological Target Engagement (AChE and MAO Inhibition)
The benzothiazole-piperazine axis is highly effective at entering the active sites of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). Recent studies have shown that specific derivatives act as dual AChE and MAO-B inhibitors, a highly desirable profile for Alzheimer's and Parkinson's disease therapeutics[1]. The piperazine ring interacts with the catalytic anionic site (CAS) of AChE via cation-
Oncological Cytotoxicity In oncology, derivatives of this scaffold have been rigorously screened against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines using Sulforhodamine B assays[7]. The incorporation of the piperazine moiety is crucial; Structure-Activity Relationship (SAR) studies indicate that the basic nitrogen enhances the cytotoxic potency against these cell lines by improving intracellular accumulation and target binding[1].
Pharmacological target engagement of benzothiazole-piperazine derivatives.
References
-
Howei Pharm. "CAS 941869-85-8 C11H12BrN3S 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole." Howei Pharm Catalog. 2
-
Accel Scientific. "6-Bromo-2-piperazin-1-yl-1,3-benzothiazole Properties." Accel Scientific Database.3
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Gürdal, E. E., et al. "Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, PubMed (2017). 7
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IntechOpen. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." IntechOpen Publications (2024). 1
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Göktaş, B., et al. "Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities." European Journal of Life Sciences, DergiPark (2024).6
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EnamineStore. "EN300-238498 - Scaffolds, Bifunctional Scaffolds." Enamine Catalog.4
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Gull, Y., et al. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." Molecules, PMC (2013). 5
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